molecular formula C9H9BrO4 B7793429 2-(4-Bromo-2-methoxyphenoxy)acetic acid

2-(4-Bromo-2-methoxyphenoxy)acetic acid

Cat. No.: B7793429
M. Wt: 261.07 g/mol
InChI Key: ISVFEBGYQFDHKM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenoxy)acetic acid typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.

    Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the ester intermediate.

    Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-(4-substituted-2-methoxyphenoxy)acetic acid derivatives.

    Oxidation: Formation of 2-(4-bromo-2-methoxyphenoxy)carboxylic acid or 2-(4-bromo-2-methoxyphenoxy)aldehyde.

    Reduction: Formation of 2-(4-bromo-2-methoxyphenoxy)ethanol or 2-(4-bromo-2-methoxyphenoxy)acetaldehyde.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenoxy)acetic acid
  • 2-(4-Chloro-2-methoxyphenoxy)acetic acid
  • 2-(4-Methoxyphenoxy)acetic acid

Uniqueness

2-(4-Bromo-2-methoxyphenoxy)acetic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVFEBGYQFDHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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